Hexaethyldisiloxane

説明

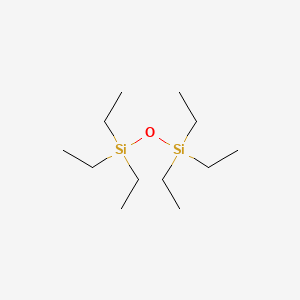

Structure

2D Structure

3D Structure

特性

IUPAC Name |

triethyl(triethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30OSi2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILBTFWIBAOWLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)O[Si](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061362 | |

| Record name | Hexaethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

994-49-0 | |

| Record name | Hexaethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=994-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaethyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaethyldisiloxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disiloxane, 1,1,1,3,3,3-hexaethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexaethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAETHYLDISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8VL2C7PE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Reactivity Profiles of Hexaethyldisiloxane

Polymer Science and Polysiloxane Synthesis

Hexaethyldisiloxane is a critical component in the synthesis of polysiloxanes, a class of polymers with a silicon-oxygen backbone. nih.govnih.gov

A significant application of this compound is as an end-capping agent in polymerization reactions. nih.govnih.govresearchgate.net By controlling the concentration of this compound, researchers can precisely regulate the molecular weight of the resulting polymers. nih.govnih.govresearchgate.netresearchgate.net This control is crucial for tailoring the properties of the final material for specific applications. For instance, in the synthesis of functionalized polysiloxane macromonomers for use as injectable, in-situ curable accommodating intraocular lenses, this compound is used to control the molecular weight of the prepolymers. nih.govnih.gov The methyl group of this compound provides a distinct signal in proton NMR spectra, allowing for the estimation of the number average molecular weight of the polymer through end-group analysis. nih.govresearchgate.net

This compound serves as a starting material for the production of various silicone-based products, including silicone oils, greases, and resins. ontosight.aisbfchem.com These materials find widespread use in numerous industrial applications due to their thermal stability, lubricating properties, and electrical insulation. ontosight.aicilantrochem.com

The unique reactivity of this compound enables the synthesis of novel polymeric materials with tailored properties. rcptm.com

In the field of biomedical materials, this compound is employed in the preparation of macromonomers for in-situ polymerization. nih.govnih.govresearchgate.net For example, it is used in the synthesis of functionalized polysiloxane macromonomers that can be injected into the eye and cured in place to form an accommodating intraocular lens. nih.govnih.gov This approach relies on the ability to create polymers with an injectable consistency that can be cured on demand. nih.gov

By acting as an end-capping agent, this compound allows for the synthesis of siloxane-based polymers with tunable properties. nih.govnih.govresearchgate.net The molecular weight, and consequently the viscosity and mechanical properties of the polymer, can be controlled by adjusting the amount of this compound used in the polymerization process. nih.govnih.gov This tunability is essential for developing materials for specific applications, such as soft gels for replacing the natural lens of the eye. nih.gov

Surface Modification and Interface Engineering

This compound and similar siloxanes are utilized in surface modification and interface engineering. ontosight.ainumberanalytics.commdpi.com The ability to alter the surface properties of materials is critical in many fields, including electronics, biomedical devices, and coatings. numberanalytics.commdpi.com While direct applications of this compound in this area are less documented in the provided context, its role as a precursor to silicone materials, which are widely used for surface treatments, is significant. ontosight.ai The hydrophobic nature of the ethyl groups in this compound contributes to the water-repellent properties of the silicone materials derived from it.

Conclusion

Surface Modification and Interface Engineering

Surface-Active Agent in Material Processing

This compound functions as a surface-active agent, primarily by reducing the surface tension of media and modifying the interface between different phases. ontosight.ai As a member of the disiloxane (B77578) family, it possesses hydrophobic ethyl groups, which orient at interfaces to lower surface energy. This property is particularly valuable in processes requiring the control of foaming and wetting.

In material processing, controlling the interaction between liquid and solid phases is critical. The addition of compounds like this compound can facilitate the dispersion of particles in a liquid matrix. For instance, in the creation of hydrophobic silica (B1680970) gels, surfactants are sometimes added to facilitate the reaction between a silica hydrogel and an organosilicon compound. google.com The fundamental surfactant characteristics of siloxane fluids, including unique wetting properties, are derived from their small, flexible molecular structure. researchgate.net This allows them to effectively migrate to interfaces and alter the surface properties of the system, a key function of a surface-active agent in the processing of advanced materials.

Modification of Inorganic Substrates

A significant application of this compound in materials science is the surface modification of inorganic substrates, such as silica and other metal oxides. The goal of this modification is typically to alter the surface energy, impart hydrophobicity, and improve compatibility with polymer matrices.

Research has shown that silane (B1218182) compounds with Si-O-Si groups, such as this compound, can react with dehydroxylated silica surfaces. google.com This reaction opens strained siloxane rings on the silica surface, leading to the chemical bonding of the triethylsilyl groups from the this compound. google.com This process effectively passivates the surface, reducing its reactivity and making it hydrophobic.

In the context of composite materials, inorganic fillers like fumed or precipitated silica are often treated to improve their dispersion and reinforcement properties within a polymer matrix. googleapis.com this compound is cited as a compound that can be used for the surface treatment of such inorganic particles. googleapis.com The treatment involves grafting polysiloxane components onto the particle surface, which prevents the particles from agglomerating and ensures a more uniform dispersion in non-polar media like silicone rubber. googleapis.com This modification is crucial for developing composites with enhanced mechanical strength and durability. googleapis.com

Advanced Materials for Specific Research Applications

This compound is not only a processing aid but also a key component in the formulation of advanced materials with tailored properties for specific high-performance applications.

Optically Transparent Materials

This compound plays a critical role in the synthesis of highly specialized, optically transparent polysiloxane materials. A notable application is in the development of accommodating intraocular lenses (A-IOLs), which are designed to replace the natural lens of the eye. nih.govnih.gov In the synthesis of the polysiloxane gels for these lenses, this compound is used as an end-capping agent. nih.govnih.govresearchgate.net Its function is to control the molecular weight of the polysiloxane prepolymers during ring-opening polymerization. nih.govnih.gov

By precisely controlling the polymer chain length, the resulting macromonomers can be formulated to have an injectable consistency and can be cured in situ using light to form a soft, transparent gel. nih.gov The optical clarity of these materials is paramount. Research demonstrates that the resulting polysiloxanes exhibit high transmittance of over 95% within the visible light spectrum (450 to 700 nm), making them suitable for ophthalmic applications. nih.gov Furthermore, this compound appears as a by-product in some synthesis routes for other hydrolysis-resistant silicone compounds intended for ophthalmic lenses, underscoring its relevance in the chemistry of optical biomaterials. google.com

Components in Specialized Fluids

The physical properties of this compound make it a suitable component for specialized fluids, particularly those requiring performance over a wide temperature range. It is characterized as a low-temperature fluid due to its remarkably low melting point and a high boiling point. researchgate.netgelest.com This wide liquid-phase window is a desirable characteristic for heat transfer fluids, lubricants, and hydraulic fluids operating in extreme environments.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₃₀OSi₂ | thermofisher.com |

| Molecular Weight | 246.54 g/mol | thermofisher.com |

| Appearance | Clear, colorless liquid | thermofisher.com |

| Melting Point | -115 °C | gelest.com |

| Boiling Point | 231 °C | researchgate.netgelest.com |

| Density | 0.844 g/cm³ | researchgate.netgelest.com |

| Refractive Index | 1.4320-1.4350 @ 20°C | thermofisher.com |

| Viscosity | 2.35 cSt | researchgate.netgelest.com |

In other chemical processes, such as reductions using triethylsilane, this compound is formed as an inert and volatile by-product. acs.orggelest.com Its chemical stability and low reactivity are advantageous in these contexts, as it can be easily removed from the reaction mixture without causing unwanted side reactions. acs.orggelest.com These same properties of inertness and thermal stability are what make it a valuable component in stable, non-reactive fluid formulations. researchgate.net

Role in Novel Composite Materials

This compound contributes to the development of novel composite materials, primarily through its role in the surface modification of fillers. As detailed in section 5.2.2, treating inorganic fillers like silica with this compound improves their dispersion within a polymer matrix. googleapis.com This leads to the creation of inorganic particle-polysiloxane composites with superior properties. googleapis.com

The improved dispersibility of the filler particles prevents direct contact between them, which is crucial for the performance of the final composite, such as a silicone rubber. googleapis.com A patent for a silicone rubber composition lists this compound among the compounds suitable for creating these polysiloxane-grafted inorganic particles, which are a key component of the high-strength, transparent rubber. googleapis.comgoogle.com The research into injectable intraocular lenses also represents a form of composite material development, where a polysiloxane network (the matrix) is formed in situ, with its properties finely tuned by agents like this compound. nih.govnih.gov

Environmental Fate and Degradation Studies of Hexaethyldisiloxane

Environmental Behavior and Persistence in Various Media

The environmental distribution and longevity of hexaethyldisiloxane are governed by its distinct physical and chemical properties.

Immiscibility with Water and Implications for Distribution

A defining characteristic of this compound is its immiscibility with water. fishersci.nl This property, common to many polysiloxanes, dictates its behavior in aquatic systems and soil. science.gov When introduced into an aquatic environment, this compound does not dissolve but instead floats on the water's surface. fishersci.nlthermofisher.com

This low water solubility has significant implications for its mobility in the environment. It is not likely to be mobile in the environment due to this characteristic. thermofisher.com In the event of a spill, the substance is unlikely to penetrate the soil. fishersci.nlthermofisher.com Instead, it would remain on the surface, where it evaporates slowly. fishersci.nlthermofisher.com This behavior concentrates the compound at the air-water or soil-water interface, influencing its subsequent degradation and transport pathways.

Table 1: Physical Properties of this compound Influencing Environmental Distribution

| Property | Value | Implication for Environmental Fate |

|---|---|---|

| Physical State | Liquid fishersci.nlthermofisher.com | Can spread over surfaces. |

| Water Solubility | Immiscible fishersci.nl | Floats on water; limited vertical movement in water columns. fishersci.nlthermofisher.com |

| Boiling Point | 231 °C / 447.8 °F fishersci.nlthermofisher.com | Evaporates slowly from surfaces. fishersci.nlthermofisher.com |

| Mobility in Soil | Low; spillage unlikely to penetrate soil. fishersci.nlthermofisher.com | Tends to remain on the soil surface. |

Potential for Persistence in Aquatic and Terrestrial Environments

Available data suggests that this compound may persist in the environment. fishersci.nl It is noted as a substance that is not degradable in wastewater treatment plants. fishersci.nlthermofisher.com This lack of degradation in conventional treatment systems indicates a potential for it to be released into and persist in receiving water bodies. Furthermore, some information suggests it may have the potential to bioaccumulate. fishersci.nl The persistence of related siloxane compounds, such as certain cyclic volatile methylsiloxanes (cVMS), in aquatic environments and their tendency to bioaccumulate has also been documented. science.gov

Degradation Pathways and Mechanisms

The breakdown of this compound in the environment can occur through several chemical and biological processes, primarily involving the cleavage of its siloxane bond.

Hydrolytic Degradation of Siloxanes

The core structure of this compound features a silicon-oxygen-silicon (Si-O-Si) linkage, which is susceptible to hydrolysis. The hydrolysis of the siloxane bond is a known degradation pathway for silicone polymers. gmidental.com In aqueous environments, polydimethylsiloxane (B3030410) (PDMS), a widely studied silicone polymer, undergoes hydrolysis to produce smaller, more soluble organosilicon compounds like silanols. ejbiotechnology.inforesearchgate.net This process ultimately leads to the formation of environmentally benign substances such as silica (B1680970), carbon dioxide, and water. researchgate.netbioline.org.br

For this compound, hydrolysis would break the Si-O-Si bond to yield triethylsilanol. The equilibrium between siloxane bond formation and hydrolysis in water is complex but is a recognized phenomenon in silicone chemistry. gelest.com The rate of this hydrolytic degradation can be influenced by environmental factors such as pH. mdpi.com

Oxidative Degradation Processes

Biological Degradation Potential

The direct biological degradation of this compound appears to be limited. Safety data sheets indicate it contains no substances known to be not degradable in wastewater treatment plants, which suggests low biodegradability under those conditions. fishersci.nlthermofisher.com However, the ultimate degradation products of silicones are considered environmentally benign. researchgate.netbioline.org.br

While the primary degradation processes for large silicone polymers like PDMS are considered to be abiotic (such as hydrolysis), some studies have shown that the resulting smaller molecules, like silanols, can be acted upon by microorganisms. researchgate.net For example, certain bacteria and fungi have been shown to oxidize the methyl groups of dimethylsilanediol, a hydrolysis product of PDMS. researchgate.net While direct evidence for microbial degradation of this compound is scarce, the general pathways for silicone degradation suggest that abiotic hydrolysis is the key initial step, potentially followed by further breakdown of the resulting silanols.

Table 2: Summary of Environmental Behavior of this compound

| Environmental Aspect | Observation/Finding | Source |

|---|---|---|

| Persistence | May persist based on available information. | fishersci.nl |

| Behavior in Wastewater Treatment | Not degradable in wastewater treatment plants. | fishersci.nlthermofisher.com |

| Bioaccumulation | May have some potential to bioaccumulate. | fishersci.nl |

| Primary Abiotic Degradation | Hydrolysis of the Si-O-Si bond. | gmidental.comgelest.com |

| Primary Biotic Degradation | Considered to have low potential; abiotic processes are dominant. | fishersci.nlthermofisher.comresearchgate.net |

Analytical Methodologies for Environmental Monitoring

The detection and quantification of this compound in environmental matrices rely on sophisticated analytical techniques capable of providing both qualitative and quantitative data. These methods are essential for understanding its environmental distribution and persistence.

Qualitative and Quantitative Characterization in Waterborne Systems

Qualitative analysis aims to identify the presence of a substance, while quantitative analysis determines its concentration. nagwa.comcapitalresin.com The characterization of this compound in aqueous environments presents a challenge due to its physical properties. It is immiscible with water and has a very low water solubility, recorded at 0.00093 g/L at 23°C. fishersci.nlchemicalbook.com This insolubility means it is more likely to be found as a surface film, in a colloidal suspension, or within sedimentary slurries rather than truly dissolved. doi.org

A novel analytical method developed for waterborne organosilicon substances can be adapted for this compound. doi.org This method is effective for both water-soluble species and water-insoluble materials. doi.org For insoluble components, the sample undergoes acidic predigestion before being derivatized and extracted. doi.org Interestingly, in the analysis of other silanols, this compound itself can be used as a silylating reagent to prevent the formation of certain analytical artifacts. doi.org This methodology demonstrates good to excellent accuracy in the parts-per-million (ppm) range and can be extended to the low parts-per-billion (ppb) range with appropriate care. doi.org

Table 1: Physical Properties of this compound in Aqueous Systems

| Property | Value | Source(s) |

| Molecular Formula | C12H30OSi2 | fishersci.nl |

| Molecular Weight | 246.54 g/mol | nih.gov |

| Physical State | Colorless Liquid | fishersci.nl |

| Water Solubility | 0.00093 g/L (at 23°C); Insoluble/Immiscible | fishersci.nlchemicalbook.com |

| Density | 0.842 g/cm³ | nih.gov |

| Boiling Point | 231 °C | fishersci.nl |

This table is interactive. You can sort and filter the data.

Chromatographic and Spectroscopic Techniques for Trace Analysis

For trace analysis, which involves detecting very low concentrations of substances, chromatography and spectroscopy are the primary instrumental methods employed. mdpi.comnih.govkhanacademy.org

Chromatographic Techniques Chromatography separates mixtures into their individual components. khanacademy.org Gas chromatography (GC) is a principal technique for the analysis of volatile compounds like this compound, often used to determine its purity. tcichemicals.comtcichemicals.com Gas chromatography combined with mass spectrometry (GC-MS) provides both separation and identification, making it a powerful tool for qualitative and quantitative analysis of complex samples. researchgate.net This technique has been used to analyze this compound when it is a by-product in chemical reactions. google.com Other methods like High-Performance Liquid Chromatography (HPLC) are also widely used in analytical chemistry and could be adapted for its analysis. mdpi.com

Spectroscopic Techniques Spectroscopy studies the interaction between matter and electromagnetic radiation to determine a substance's structure and concentration. solubilityofthings.comazolifesciences.com

Qualitative Spectroscopy : For structural identification, several techniques are valuable. Infrared (IR) spectroscopy, including Fourier-transform infrared (FTIR) and attenuated total reflectance (ATR-IR), helps identify functional groups. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, provides detailed information about the silicon-oxygen backbone. nih.gov Raman spectroscopy is another technique used to obtain a unique structural fingerprint of the molecule. nih.gov

Quantitative Spectroscopy : Spectroscopic methods can also be used for quantification. capitalresin.com For instance, Raman spectroscopy can be adapted for the quantitative analysis of substances in aqueous solutions by using the water signal as an internal standard. americanpharmaceuticalreview.com Other advanced spectroscopic methods are designed specifically for the trace detection of pollutants in environmental samples. mdpi.com

Table 2: Spectroscopic Data for this compound

| Technique | Type | Data Source |

| Infrared (IR) Spectroscopy | FTIR, Capillary Cell: Neat | PCR, Inc. |

| Infrared (IR) Spectroscopy | ATR-IR, Neat | Alfa Aesar, Thermo Fisher Scientific |

| Infrared (IR) Spectroscopy | Vapor Phase IR | DIGILAB FTS-14 |

| Raman Spectroscopy | FT-Raman | Alfa Aesar, Thermo Fisher Scientific |

| Nuclear Magnetic Resonance (NMR) | 29Si NMR | SpringerMaterials |

This table summarizes the types of spectroscopic analysis available for this compound. Source: nih.gov

Ecological Impact and Environmental Risk Assessment

Environmental Risk Assessment (ERA) is a formal process to evaluate the likelihood of adverse effects on organisms or ecosystems resulting from exposure to a chemical stressor. setac.org This process informs management decisions regarding chemical handling, waste, and regulation. setac.org

Considerations for Waste Treatment and Disposal

Proper disposal of this compound is critical to prevent environmental release. gelest.com Waste generators are required to determine if a chemical is classified as hazardous and must adhere to local, regional, and national regulations for its management. fishersci.nlthermofisher.com Due to its properties, this compound should not be disposed of into sewers. gelest.com

The recommended disposal method is incineration at a licensed waste disposal facility. gelest.com In case of accidental spills, the material should be contained with dikes or absorbents to prevent it from entering sewers or streams. gelest.com The collected material should then be placed in an appropriate container for disposal. chemicalbook.comgelest.com

The U.S. Environmental Protection Agency (EPA) provides Management Method Codes for reporting hazardous waste activities. epa.gov These codes specify the type of treatment, recovery, or disposal system used.

Table 3: Potential EPA Waste Management Method Codes for this compound

| Code | Management Method | Description |

| H040 | Incineration | Thermal destruction of the waste. epa.gov |

| H050 | Energy Recovery | Use of the waste as a fuel. epa.gov |

| H061 | Fuel Blending | Blending the waste prior to energy recovery at another site. epa.gov |

| H132 | Landfill | Disposal in a landfill (less preferred). |

This table outlines potential EPA codes for managing waste containing this compound. Source: epa.gov

Regulatory Frameworks and Environmental Guidelines

This compound is subject to various national and international chemical regulations. In the United States, it is classified as a combustible liquid and is regulated for transport in containers larger than 119 gallons by the Department of Transportation (DOT). gelest.com However, it is not regulated for transport under international maritime (IMDG) or air (IATA) regulations. fishersci.nlgelest.com

Globally, it is listed on several chemical inventories, indicating that its use is monitored by national regulatory bodies:

Europe : European Inventory of Existing Commercial Chemical Substances (EINECS). chemicalbook.com

Canada : Domestic Substances List (DSL). canada.ca

China : Catalog of Hazardous Chemicals 2015. chemicalbook.com

New Zealand : New Zealand Inventory of Chemicals (NZIoC). chemicalbook.com

These listings are part of a broader framework to assess and manage the potential risks of chemicals to human health and the environment. setac.orgcanada.ca

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Organosilicon Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organosilicon chemistry by dramatically accelerating the discovery and optimization of materials and reactions. fishersci.comscience.gov These computational tools are being developed to predict the physicochemical properties of complex molecules, including organosilicon compounds, with remarkable speed and accuracy, often outpacing traditional simulation methods like Density Functional Theory (DFT) by orders of magnitude. science.govscience.gov

ML models, such as artificial neural networks (ANNs) and graph convolutional neural networks, are being trained on vast datasets to forecast properties like flash points, heat of combustion, and reaction kinetics from molecular structures alone. google.comscience.gov For instance, quantitative structure-property relationship (QSPR) models have been successfully developed for a range of organosilicon compounds, demonstrating high predictive accuracy. google.com Researchers are creating comprehensive ML pipelines and accessible desktop applications that allow for customized prediction workflows without requiring extensive programming knowledge, thus democratizing the use of these advanced techniques. vwr.com

Future applications will likely focus on the de novo design of organosilicon molecules like Hexaethyldisiloxane with tailored properties for specific applications. AI could predict the optimal molecular structure for a desired viscosity, refractive index, or biocompatibility, and even suggest novel, efficient synthetic routes. nih.govucr.edu By analyzing complex reaction networks, reinforcement learning and other ML approaches can identify optimal conditions for chemical reactions, enhancing yield and reducing waste, which is a key aspect of green chemistry. nih.gov This predictive power extends to understanding reaction mechanisms, elucidating structure-property relationships, and discovering new catalysts and reactive intermediates, pushing the boundaries of what is possible in materials science. fishersci.comscience.gov

Table 1: Application of AI/ML in Chemical Property Prediction

| ML Model/Approach | Predicted Property | Application Area | Key Finding/Advantage |

|---|---|---|---|

| Artificial Neural Networks (ANN) | Flash Point | Safety Assessment of Organosilicon Compounds | Development of a reliable predictive model for a dataset of over 700 organic compounds. google.com |

| Quantitative Structure-Property Relationship (QSPR) | Net Heat of Combustion | Thermochemical Analysis of Organosilicon Compounds | A model for 308 organosilicon compounds was developed using genetic algorithms for descriptor selection. google.com |

| Message Passing Neural Networks (MPNNs) | Electronic, Thermodynamic Properties | Quantum Chemistry | Outperformed baseline methods on the QM9 benchmark, offering predictions up to 300,000 times faster than DFT. science.gov |

Development of Sustainable and Green Synthesis Strategies

The chemical industry's shift towards sustainability has spurred significant research into green synthesis strategies, a trend that directly impacts the production of organosilicon compounds like this compound. mdpi.comresearchgate.net The core of this movement is the adoption of the 12 Principles of Green Chemistry, which prioritize waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. mdpi.comdicp.ac.cn

For siloxanes, this translates into developing novel catalytic systems that operate under mild conditions, are recyclable, and avoid toxic solvents and reagents. researchgate.net A notable advancement is the use of an air-stable iridium/bisphosphine complex that effectively catalyzes the dehydrocoupling of triethylsilane and water to produce this compound and hydrogen gas. dicp.ac.cn This method represents a significant step forward from traditional syntheses which may rely on moisture-sensitive or hazardous precursors like dichlorosilanes. dicp.ac.cn

Further green approaches focus on utilizing renewable resources and environmentally benign solvents. Research has demonstrated the successful synthesis of poly(imide-siloxane) films in a green aqueous solvent system (water and tert-butanol), eliminating the need for harmful organic solvents. nih.gov Other innovative methods include the solvent-free hydrolytic polycondensation of alkoxysilanes and the use of biological materials, such as agricultural waste like rice husks, as a source for silica (B1680970) in the synthesis of silicon-based compounds. researchgate.netambeed.comresearchgate.net The development of these eco-friendly pathways is crucial for reducing the environmental footprint of siloxane production and aligning it with the principles of a circular economy. researchgate.net

Table 2: Examples of Green Synthesis Strategies for Siloxanes

| Strategy | Specific Method | Key Advantage | Relevance to this compound |

|---|---|---|---|

| Advanced Catalysis | Iridium-catalyzed dehydrocoupling of triethylsilane and water. dicp.ac.cn | Forms this compound and H₂ gas under mild conditions. dicp.ac.cn | Direct, green synthesis route. dicp.ac.cn |

| Benign Solvents | Synthesis of poly(imide-siloxane) in a water/tert-butanol mixture. nih.gov | Avoids toxic organic solvents, enhancing safety and reducing environmental impact. nih.gov | Principle applicable to related siloxane syntheses. |

| Recyclable Catalysts | Use of (C₆F₅)₃B(OH₂) as a water-tolerant catalyst for oligosiloxane synthesis. researchgate.net | Catalyst can be recovered and reused multiple times with high efficiency. researchgate.net | Demonstrates a pathway for sustainable siloxane production. researchgate.net |

Exploration of this compound in Nanoscience and Nanotechnology

This compound is emerging as a valuable organosilicon compound in the field of nanotechnology, particularly in the synthesis and modification of advanced nanomaterials. Its chemical properties allow it to be used as a surface-treating agent and as a component in the creation of complex nanostructures.

One significant application is in the production of hydrophobic silica gels. google.com In a two-step process, a silica hydrogel is first formed and then treated with an organosilicon compound, such as this compound, in the presence of an acid catalyst. This treatment renders the silica gel hydrophobic, a property that is highly desirable for applications such as fillers in silicone rubber. google.com

Furthermore, this compound is identified as a potential heteroatom compound for the doping of nanodiamonds. google.comepo.org Doping nanodiamonds with elements like silicon creates luminescent centers (e.g., silicon-vacancy centers) within the diamond lattice. These doped nanodiamonds have applications in quantum sensing, bio-imaging, and optically detected magnetic resonance. epo.org The use of organosilicon precursors like this compound provides a method for introducing silicon atoms during the nanodiamond growth or treatment process. google.comepo.org The sol-gel process, often used for creating silica nanoparticles from precursors like tetraethylorthosilicate (TEOS), provides a foundational methodology that can be adapted for incorporating various organosilanes to functionalize the resulting nanomaterials. ijnnonline.netscielo.br

Interdisciplinary Research with Biological and Medical Sciences

The unique properties of siloxanes, including their biocompatibility, have made them a focus of interdisciplinary research, particularly in the medical field. This compound plays a crucial role as a molecular building block in the creation of advanced biomedical devices. nih.govresearchgate.netnih.gov

A prominent area of research is the development of injectable, in-situ curable accommodating intraocular lenses (A-IOLs) to restore vision in patients with age-related lens hardening. nih.gov In the synthesis of the specialized polysiloxane macromonomers for these lenses, this compound (HEDS) is used as an end-group controller. nih.govnih.gov Its function is to regulate the molecular weight of the prepolymer, which is a critical factor in achieving the correct pre-cure viscosity for injection and the optimal post-cure modulus for the soft gel lens. nih.govresearchgate.net The resulting polysiloxane gels have been shown to be biocompatible in both in-vitro and in-vivo studies and show promise in restoring a significant degree of accommodation. nih.govresearchgate.netnih.gov

The use of this compound as a pharmaceutical intermediate is also noted, suggesting its role in the synthesis of more complex active pharmaceutical ingredients or excipients. fishersci.com Its application in drug delivery systems, potentially through the formation of siloxane-based polymers or nanoparticles, represents a promising future avenue. researchgate.netambeed.com Nanotechnology-based drug delivery, in particular, aims to overcome bioavailability limitations in areas like ophthalmic treatments, where targeted and controlled release is essential. researchgate.net

Theoretical Advancements in Understanding Silicon Reactivity

A deeper theoretical and computational understanding of the fundamental nature of silicon chemistry is critical for advancing the application of compounds like this compound. Research in this area focuses on the electronic structure, bonding, and reaction mechanisms of organosilicon molecules.

The Si-O-Si bond, which is the cornerstone of this compound, has been the subject of detailed theoretical studies. nih.gov Ab initio and semi-empirical calculations have been employed to understand its unique geometry, such as the wide Si-O-Si bond angle (observed around 144-150°), which is significantly larger than the C-O-C angle in ethers and contributes to the high flexibility of siloxane chains. mdpi.comnih.gov These studies have demonstrated the necessity of including d-orbitals on silicon in basis sets for accurate geometric predictions and have developed force field parameters that are profoundly different from those of analogous carbon-oxygen systems. nih.gov

Computational chemistry is also providing insights into reaction pathways. Studies have explored the mechanisms of silane (B1218182) polymerization, confirming that an S(_N)1-Si mechanism may be more favorable than the previously assumed S(_N)2-Si mechanism under certain conditions. mdpi.com Theoretical calculations have also been used to support the proposed mechanisms for the cleavage of the Si-O bond by Lewis acids, a reaction relevant to the functionalization and degradation of siloxanes. researchgate.net In one study, the reaction of this compound with a highly Lewis acidic borane (B79455) was investigated, leading to the formation of an ate-complex, a finding that contributes to the broader understanding of silylium (B1239981) ion chemistry. researchgate.net These theoretical advancements are essential for designing new catalysts and predicting the reactivity of organosilicon compounds with greater precision. uni-heidelberg.de

Q & A

Q. What are the key physicochemical properties of hexaethyldisiloxane (HEDS) critical for experimental design in polymer chemistry?

HEDS is characterized by a molecular weight of 246.536 g/mol, a boiling point of 235.5°C at 760 mmHg, a density of 0.8457 g/cm³, and a refractive index of 1.4340. Its solubility in organic solvents (e.g., ethanol, ether) and stability under controlled conditions make it suitable for ring-opening polymerization (ROP) and polysiloxane synthesis . These properties are foundational for designing solvent systems and reaction temperatures in synthetic workflows.

Q. How is HEDS employed as an end-group in polysiloxane synthesis, and what methodological steps ensure reproducibility?

HEDS acts as a chain-terminating agent in cationic ROP of cyclic siloxanes, controlling prepolymer molecular weight via its concentration. For reproducibility, researchers must:

Q. What purification protocols are recommended for HEDS to ensure high purity in laboratory settings?

HEDS can be distilled under vacuum (e.g., 16 mmHg at 114–115°C) or at atmospheric pressure without decomposition. Post-distillation, purity is verified via gas chromatography or NMR to confirm the absence of cyclic siloxane contaminants. Residual moisture must be eliminated using molecular sieves .

Advanced Research Questions

Q. How can researchers resolve contradictions in molecular weight data when using HEDS as an end-group in polysiloxane synthesis?

Discrepancies in Mn may arise from incomplete termination or side reactions. To address this:

Q. What advanced analytical techniques are essential for characterizing HEDS-derived polysiloxanes in novel applications?

Beyond NMR and GPC, researchers should employ:

- MALDI-TOF mass spectrometry : To detect low-abundance cyclic byproducts or incomplete chain extension.

- Thermogravimetric analysis (TGA) : To assess thermal stability, critical for high-temperature applications.

- Rheometry : To evaluate viscoelastic properties for in situ curable materials (e.g., intraocular lenses) .

Q. How can computational modeling enhance the design of HEDS-mediated polymerization reactions?

Molecular dynamics simulations can predict:

- Catalyst interactions with siloxane monomers and HEDS.

- Kinetics of chain propagation vs. termination.

- Solvent effects on reaction efficiency. Experimental validation via real-time FTIR or Raman spectroscopy is recommended to refine models .

Methodological Best Practices

Q. How should researchers document HEDS-related experiments to ensure reproducibility and compliance with academic standards?

- Experimental section : Detail catalyst ratios, reaction times, and purification steps. Use SI (Supporting Information) for extended datasets (e.g., >5 compounds).

- Data validation : Include raw NMR spectra, GPC traces, and error margins for Mn calculations.

- Ethical reporting : Cite prior methods for known compounds and provide full characterization for novel derivatives .

Q. What strategies mitigate risks when handling HEDS in laboratory environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。